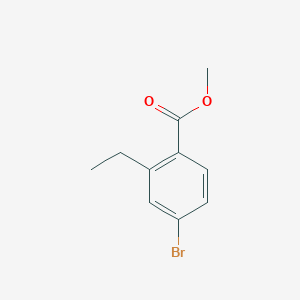

Methyl 4-bromo-2-ethylbenzoate

Description

Establishment of Methyl 4-bromo-2-ethylbenzoate as a Fundamental Building Block in Organic Synthesis

This compound serves as a key organic building block, a class of compounds used for the synthesis of more complex molecules bldpharm.com. Its utility stems from the presence of multiple reactive sites that can be selectively targeted in various chemical transformations. While specific documented syntheses using this compound are not extensively detailed in the provided research, its role can be inferred from the reactivity of closely related analogs such as Methyl 4-bromo-2-methylbenzoate. This related compound is widely utilized in diverse scientific research applications, including the synthesis of pharmaceuticals, dyes, and fragrances alfa-chemical.com.

The synthetic value of this compound lies in the strategic placement of its functional groups. The bromine atom on the aromatic ring is a key feature, enabling a variety of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the bromo-substituent can readily participate in palladium-catalyzed reactions like the Suzuki-Miyaura coupling to introduce new aryl or alkyl groups.

Furthermore, the ester functionality can undergo various transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups like amides or acid chlorides. The ester can also be reduced to an alcohol. The ethyl group at the ortho-position to the ester can influence the reactivity and conformation of the molecule. The versatility of these functional groups makes this compound and related structures valuable intermediates in the preparation of complex target molecules, including active pharmaceutical ingredients alfa-chemical.com. For example, the related compound Methyl 4-bromo-2-(bromomethyl)benzoate is synthesized from Methyl 4-bromo-2-methylbenzoate and is used as an intermediate in the synthesis of isoindolinones chemicalbook.comambeed.com. This highlights the potential for modifications at the alkyl group ortho to the ester.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 194487-79-1 bldpharm.comsigmaaldrich.commanchesterorganics.com |

| Molecular Formula | C10H11BrO2 sigmaaldrich.com |

| Molecular Weight | 243.1 g/mol sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

Overview of Structural Features and Reactivity Context within Halogenated Benzoate (B1203000) Esters

The chemical behavior of this compound is dictated by the interplay of its structural components: the methyl ester, the ethyl group, and the bromine atom, all attached to a benzene (B151609) ring. These substituents influence the electron distribution within the aromatic ring and determine the molecule's reactivity.

The methyl ester group is an electron-withdrawing group and acts as a deactivating group for electrophilic aromatic substitution, making the ring less reactive than benzene itself masterorganicchemistry.com. Conversely, the ethyl group at the 2-position is a weak electron-donating group. The bromine atom at the 4-position is also a deactivating group due to its inductive electron-withdrawing effect, which outweighs its electron-donating resonance effect masterorganicchemistry.com. However, it acts as an ortho-, para-director for incoming electrophiles. In the case of this compound, the positions ortho and para to the bromine are already substituted (positions 3, 5 and 1), which will direct any further electrophilic substitution to the remaining available positions, influenced by the directing effects of the ethyl and ester groups.

Within the family of halogenated benzoate esters, the nature and position of the halogen and other substituents significantly impact reactivity researchgate.netacs.org. For example, compared to Methyl 4-bromobenzoate (B14158574), the presence of the ortho-ethyl group in this compound introduces steric hindrance around the ester group, which could affect the rate of reactions involving this functionality, such as hydrolysis or transesterification rsc.org. The reactivity of the carbon-halogen bond is a crucial aspect of this class of compounds acs.org. The C-Br bond in this compound allows for its use in the formation of organometallic reagents (e.g., Grignard or organolithium reagents) or as a substrate in various transition-metal-catalyzed cross-coupling reactions. The success and conditions of such reactions are influenced by the electronic environment of the aromatic ring, which in this case is modulated by both the electron-withdrawing ester and the electron-donating ethyl group.

Table 2: Comparison of Related Halogenated Benzoate Esters

| Compound | Key Structural Difference from this compound | Potential Impact on Reactivity |

|---|---|---|

| Methyl 4-bromobenzoate rsc.org | Lacks the ethyl group at the 2-position. | Less steric hindrance around the ester group; different electronic distribution on the ring. |

| Methyl 4-bromo-2-methylbenzoate alfa-chemical.comnih.gov | Has a methyl group instead of an ethyl group at the 2-position. | Subtle differences in steric and electronic effects compared to the ethyl group. |

| Ethyl 4-bromo-2-methylbenzoate sigmaaldrich.com | Is an ethyl ester and has a methyl group at the 2-position. | The ethyl ester may have slightly different reactivity in hydrolysis or transesterification compared to a methyl ester. |

| Methyl 4-bromo-2-(bromomethyl)benzoate chemicalbook.comtcichemicals.com | Has a bromomethyl group instead of an ethyl group. | The bromomethyl group is a reactive site for nucleophilic substitution. ambeed.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-2-ethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-7-6-8(11)4-5-9(7)10(12)13-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVNCXKOXIRVHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 4 Bromo 2 Ethylbenzoate and Its Congeners

Direct Synthesis of Methyl 4-bromo-2-ethylbenzoate

Once the 4-bromo-2-ethylbenzoic acid is obtained, it can undergo esterification with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction mixture is typically heated to reflux to drive the equilibrium towards the formation of the ester.

An alternative approach could involve the conversion of the carboxylic acid to a more reactive acyl halide, such as 4-bromo-2-ethylbenzoyl chloride, using a reagent like thionyl chloride. The subsequent reaction of the acyl chloride with methanol would then yield the desired this compound.

Palladium-Catalyzed Coupling Reactions in Macrocycle Synthesis

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of complex organic molecules, including macrocycles. The presence of the bromo substituent on the aromatic ring allows for the formation of new carbon-carbon bonds through reactions like the Sonogashira coupling. organic-chemistry.orglibretexts.org

A representative application of this compound in macrocycle synthesis is its reaction with a terminal alkyne, such as 4-pentyn-1-ol, via a Sonogashira coupling. organic-chemistry.org This reaction forms a new carbon-carbon bond between the aromatic ring of the benzoate (B1203000) and the terminal carbon of the alkyne. The resulting product contains both an ester and a hydroxyl functional group, which can be further manipulated for cyclization into a macrocyclic structure.

The Sonogashira coupling reaction is typically catalyzed by a combination of a palladium complex and a copper (I) salt. organic-chemistry.orgwikipedia.orgmdpi.com A commonly employed catalyst system consists of dichlorobis(triphenylphosphine)palladium (II) [PdCl2(PPh3)2] and copper (I) iodide (CuI). tcichemicals.com The palladium complex is the primary catalyst, facilitating the oxidative addition of the aryl bromide. wikipedia.org The copper (I) iodide acts as a co-catalyst, reacting with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org

Table 1: Catalyst System for Sonogashira Coupling

| Catalyst Component | Role |

| Dichlorobis(triphenylphosphine)palladium (II) | Primary Catalyst |

| Copper (I) Iodide | Co-catalyst |

| Triphenylphosphine (optional) | Ligand to stabilize Pd(0) |

| Base (e.g., Triethylamine (B128534), Diisopropylamine) | Neutralizes HX byproduct, solvent |

The efficiency of the Sonogashira coupling is highly dependent on the reaction conditions. The reaction is typically carried out in a basic solvent, such as triethylamine or diisopropylamine, which also serves to neutralize the hydrogen halide byproduct. tcichemicals.comresearchgate.net Common organic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can also be used. tcichemicals.com

The reaction temperature can vary, with many Sonogashira couplings proceeding effectively at room temperature. researchgate.netucsb.edu However, in some cases, gentle heating may be required to ensure a reasonable reaction rate. The reaction time is also variable, ranging from a few hours to overnight, depending on the specific substrates and catalyst system used. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is crucial for determining the optimal reaction time. tcichemicals.com

Table 2: Optimized Reaction Conditions for a Representative Sonogashira Coupling

| Parameter | Condition |

| Temperature | Room Temperature to 65°C |

| Solvent | Tetrahydrofuran (THF), Triethylamine |

| Reaction Time | 1.5 - 24 hours |

| Atmosphere | Inert (e.g., Nitrogen, Argon) |

Synthesis of Related Bromo-Substituted Benzoates as Precursors or Analogs

Halogenation and Esterification Routes for Methyl 4-bromo-2-bromomethyl-benzoate

Methyl 4-bromo-2-bromomethyl-benzoate is a related bromo-substituted benzoate that can serve as a precursor or analog in various synthetic applications. Its synthesis typically involves a two-step process starting from 4-bromo-2-methylbenzoic acid. chemicalbook.comgoogle.com

The first step is the esterification of 4-bromo-2-methylbenzoic acid with methanol in the presence of an acid catalyst to yield methyl 4-bromo-2-methylbenzoate. google.com

The second step is a free-radical bromination of the methyl group at the 2-position. chemicalbook.com This is commonly achieved using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). chemicalbook.comguidechem.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) under reflux or with photochemical initiation. chemicalbook.comguidechem.com

Table 3: Synthesis of Methyl 4-bromo-2-bromomethyl-benzoate

| Step | Reactants | Reagents | Product |

| 1. Esterification | 4-bromo-2-methylbenzoic acid, Methanol | Sulfuric Acid (catalyst) | Methyl 4-bromo-2-methylbenzoate |

| 2. Bromination | Methyl 4-bromo-2-methylbenzoate | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | Methyl 4-bromo-2-bromomethyl-benzoate |

A specific procedure involves stirring a mixture of methyl 4-bromo-2-methylbenzoate, NBS, and BPO in carbon tetrachloride at 85°C for 2 hours. chemicalbook.com This method has been reported to yield the desired product in high purity and yield. chemicalbook.com

Esterification Protocols for Methyl Benzoate Derivatives

The formation of the methyl ester is a fundamental step in the synthesis of the target compounds. Various methods have been developed to achieve this transformation efficiently.

The most common and cost-effective method for preparing methyl benzoates from benzoic acids is the Fischer-Speier esterification. ucla.edu This equilibrium-controlled process involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄). google.comstudy.comtcu.edubrainly.com The large excess of methanol serves to shift the equilibrium towards the formation of the ester, thereby increasing the yield. tcu.edutcu.edu

For instance, 4-bromo-2-methylbenzoic acid can be dissolved in methanol, followed by the addition of concentrated sulfuric acid. The mixture is then heated under reflux for several hours to yield Methyl 4-bromo-2-methylbenzoate. google.com

Table 2: Typical Conditions for Acid-Catalyzed Esterification

| Carboxylic Acid | Alcohol | Catalyst | Key Conditions |

|---|---|---|---|

| 4-Bromo-2-methylbenzoic acid | Methanol | Concentrated Sulfuric Acid | Heating under reflux for 6 hours google.com |

While acid-catalyzed esterification is widely used, alternative methods that proceed under milder conditions have been developed. One such method employs 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) as a promoting agent for the esterification of carboxylic acids. researchgate.net This reagent allows the reaction to proceed smoothly under mild conditions, offering high efficiency and good to excellent yields for a variety of carboxylic acids. researchgate.net DCDMH is valued for its role as a chlorinating agent and disinfectant and has found application as a polymerization catalyst. lookchem.comsigmaaldrich.com

Palladium Catalysis in the Preparation of Substituted Methyl Benzoates (e.g., Methyl 4-bromoacetyl-2-methylbenzoate)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex substituted aromatic compounds. researchgate.netnih.gov In the context of preparing derivatives of Methyl 4-bromo-2-methylbenzoate, palladium catalysis can be used to introduce new functional groups.

A patented method describes the synthesis of Methyl 4-bromoacetyl-2-methylbenzoate from 4-bromo-2-methylbenzoic acid via a three-step process. google.com After the initial esterification, the resulting Methyl 4-bromo-2-methylbenzoate undergoes a palladium-catalyzed reaction with potassium vinylfluoroborate or vinylboronic acid. google.com This Heck-type reaction introduces a vinyl group at the 4-position. The subsequent step involves a halogenated reagent to form the final bromoacetyl group. google.com Palladium complexes are also instrumental in alkoxycarbonylation reactions of aryl halides to produce methyl benzoates. researchgate.netacs.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Bromo-2-methylbenzoic Acid |

| N-Bromosuccinimide (NBS) |

| Benzoyl Peroxide |

| Tetrachloromethane |

| Sulfuric Acid |

| Methanol |

| 1,3-Dichloro-5,5-dimethylhydantoin |

| Methyl 4-bromoacetyl-2-methylbenzoate |

| Methyl 4-bromo-2-(bromomethyl)benzoate |

| Potassium vinylfluoroborate |

Reactions with Potassium Vinyltrifluoroborate or Vinylboric Acid

The Suzuki-Miyaura cross-coupling reaction represents a powerful and versatile method for the formation of carbon-carbon bonds. A key application of this methodology is the vinylation of aryl halides, which serves as an efficient route to substituted styrenes—valuable intermediates in the synthesis of polymers and specialty chemicals. nih.gov The use of potassium vinyltrifluoroborate as a vinylating agent has gained prominence due to its stability and ease of handling compared to vinylboronic acid, which is prone to polymerization, or other organometallic vinylating agents like vinyltributyltin, which raises toxicity concerns. nih.govnih.gov Potassium vinyltrifluoroborate is an air- and moisture-stable solid that can be stored for extended periods, making it a convenient reagent for synthesis. researchgate.netorganic-chemistry.org

The palladium-catalyzed coupling of aryl bromides, including congeners of this compound, with potassium vinyltrifluoroborate or vinylboric acid provides a direct pathway to the corresponding vinylated benzoates. These reactions are typically performed in the presence of a palladium catalyst, a base, and a suitable solvent system.

A patented method details the synthesis of a second intermediate compound through the reaction of methyl 4-bromo-2-methylbenzoate with either potassium vinylfluoroborate or vinylboric acid under palladium catalysis. google.com In one example, the reaction of methyl 4-bromo-2-methylbenzoate in a mixture of tetrahydrofuran and water, with sodium carbonate as the base and Pd(dppf)Cl₂ as the catalyst, yielded the desired vinylated product in 92% yield after being heated to 110 °C for 4 hours. google.com

Research into the Suzuki-Miyaura vinylation of sterically hindered and electron-rich aryl halides has further illuminated the reaction's scope and optimal conditions, often employing microwave irradiation to enhance reaction rates. nih.gov For instance, the vinylation of methyl 4-bromo-3,5-dimethoxybenzoate, a related substituted benzoate, was shown to be highly dependent on reaction time under microwave conditions. nih.gov An increase in reaction time from 20 to 30 minutes significantly improved the yield from 44% to 82%. nih.gov The general protocol for these couplings often involves a catalyst system like PdCl₂(dppf)·CH₂Cl₂ in a THF/H₂O solvent mixture with a base such as cesium carbonate. nih.govorganic-chemistry.org

The selection of catalyst, base, and solvent is crucial for achieving high yields. Studies have shown that a catalyst system of PdCl₂ with PPh₃ as a ligand, in a THF/H₂O solvent system with Cs₂CO₃ as the base, is effective for the cross-coupling of potassium vinyltrifluoroborate with various aryl electrophiles. nih.gov

The detailed findings from the synthesis of a key intermediate and a related congener are presented in the tables below.

Table 1: Synthesis of Methyl 4-vinyl-2-methylbenzoate via Suzuki-Miyaura Coupling

| Parameter | Details | Reference |

| Starting Material | Methyl 4-bromo-2-methylbenzoate | google.com |

| Reagent | Potassium vinylfluoroborate or Vinylboric acid | google.com |

| Catalyst | Pd(dppf)Cl₂ | google.com |

| Base | Sodium Carbonate | google.com |

| Solvent | Tetrahydrofuran / Water | google.com |

| Temperature | 110 °C | google.com |

| Reaction Time | 4 hours | google.com |

| Yield | 92% | google.com |

Table 2: Microwave-Assisted Suzuki-Miyaura Vinylation of Methyl 4-bromo-3,5-dimethoxybenzoate

| Entry | Reaction Time (min) | Yield (%) | Reference |

| 1 | 20 | 44 | nih.gov |

| 2 | 30 | 82 | nih.gov |

| Reaction Conditions: 5 mol % PdCl₂(dppf)CH₂Cl₂, THF:H₂O (9:1), 3 equiv Cs₂CO₃, 150 °C. nih.gov |

Strategic Applications in Organic Synthesis

Role as a Versatile Chemical Building Block and Intermediate

The strategic placement of the bromo, ethyl, and methyl ester groups on the benzene (B151609) ring makes Methyl 4-bromo-2-ethylbenzoate a highly versatile building block in organic synthesis. The bromine atom is particularly significant as it serves as a handle for a wide array of cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental for forming new carbon-carbon bonds. This reactivity allows for the introduction of diverse substituents at the 4-position of the benzene ring.

The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further pathways for molecular diversification. The presence of the ethyl group influences the molecule's steric and electronic properties, which can be leveraged to control regioselectivity in subsequent reactions. This trifecta of reactivity makes it an invaluable starting material for constructing elaborate molecular frameworks.

This compound serves as a key intermediate in the multi-step synthesis of a variety of complex organic molecules with potential biological activity. Its utility is demonstrated in the preparation of precursors for macrocyclic compounds and bicyclic heteroaryl-containing structures. justia.comgoogle.com For instance, it has been used as a starting material in the synthesis of compounds designed as Nicotinamide phosphoribosyltransferase (NAMPT) modulators and IKAROS Family Zinc Finger 2 (IKZF2) degraders, which are investigated for their therapeutic potential. justia.comgoogle.com

A notable reaction showcasing its role is the Sonogashira coupling, where this compound is reacted with an alkyne, such as 4-pentyn-1-ol, in the presence of a palladium catalyst. This reaction forms a new carbon-carbon bond at the position of the bromine atom, a crucial step in building more complex molecular backbones. google.com

| Example Reaction: Sonogashira Coupling | |

| Reactant 1 | This compound google.com |

| Reactant 2 | 4-pentyn-1-ol google.com |

| Catalysts | Dichlorobis(triphenylphosphine)palladium(II) and Copper(I) iodide google.com |

| Solvent/Base | Triethylamine (B128534) google.com |

| Condition | 70°C for 3 hours google.com |

| Product | Methyl 2-ethyl-4-(5-hydroxypent-1-yn-1-yl)benzoate |

Beyond its role in the pharmaceutical pipeline, this compound contributes to the production of specialty chemicals. These are complex organic molecules that are not mass-produced but are synthesized for specific, high-value applications. Its use in creating advanced intermediates for potential NRF2 activators, which are studied for diseases associated with oxidative stress, exemplifies its contribution to this area. google.com The synthesis of these specialized compounds relies on the predictable and versatile reactivity of intermediates like this compound to build intricate structures that are not easily accessible through other means. justia.comgoogle.comgoogle.com

Precursor in Medicinal Chemistry and Drug Discovery

The utility of this compound is particularly pronounced in the fields of medicinal chemistry and drug discovery. Its structure is frequently incorporated as a core component in the synthesis of novel compounds screened for biological activity.

This compound has been identified as a key intermediate in the synthesis of several potential drug candidates. It is a documented starting material in the development of bicyclic heteroaryl-containing compounds that function as IKZF2 degraders, a strategy being explored for targeting leukemic stem cells. justia.com Furthermore, its role has been detailed in the synthesis of NAMPT modulators, which are being investigated for their potential in treating diseases where boosting NAD⁺ levels may be beneficial. google.com It is also used to produce macrocyclic compounds that act as NRF2 activators, which may be useful for conditions related to oxidative stress. google.com

While this compound is used in modern drug discovery programs justia.comgoogle.com, its close structural relative, Methyl 4-bromo-2-methylbenzoate, provides further insight into the pharmacological potential of this class of compounds. The methyl analogue is a known intermediate in the synthesis of a range of drugs, including anticonvulsants and anti-inflammatory agents. alfa-chemical.com

Notably, Methyl 4-bromo-2-methylbenzoate is a crucial building block in the synthesis of novel antibiotics. alfa-chemical.com It has been used in the development of new arylomycin analogs that exhibit high activity against Gram-negative bacteria. proquest.com It is also employed in the creation of macrocyclic antibiotics designed to inhibit the bacterial type 1 signal peptidase (SpsB), an essential protein in bacteria, highlighting its importance in developing new agents to combat antibiotic resistance. google.com

Utility in Polymer Synthesis

The functional groups on this compound and similar bromo-aromatic esters make them suitable candidates for incorporation into specialized polymers. The bromine atom can be converted into other functional groups or used directly in polymerization reactions, such as polycondensation or cross-coupling polymerizations (e.g., Suzuki polycondensation). This allows for the creation of specialty polymers and coatings with tailored properties. While its primary documented use is as an intermediate in the synthesis of discrete small molecules for pharmaceuticals, its structural motifs are relevant to materials science for developing polymers with specific thermal, optical, or electronic characteristics.

Synthesis of Complex Macrocyclic Architectures

The structural features of this compound make it a suitable building block for the synthesis of complex macrocyclic architectures. The presence of the bromine atom allows for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which is a powerful method for forming carbon-carbon bonds.

In one documented approach, this compound is reacted with a terminal alkyne, such as 4-pentyn-1-ol, to construct a larger, linear molecule that can subsequently be cyclized. google.com The reaction is typically carried out in the presence of a palladium catalyst, like dichlorobis(triphenylphosphine)palladium(II), and a copper(I) co-catalyst, such as copper(I) iodide, with a base like triethylamine. google.com This specific coupling reaction connects the aromatic ring of the benzoate (B1203000) to the alkyne, extending the carbon chain, which is a critical step toward forming a macrocycle.

The general conditions for this type of Sonogashira coupling reaction are summarized in the table below.

| Parameter | Condition | Source |

| Reactants | This compound, 4-pentyn-1-ol | google.com |

| Catalyst | Dichlorobis(triphenylphosphine)palladium(II) | google.com |

| Co-catalyst | Copper(I) iodide | google.com |

| Base | Triethylamine | google.com |

| Temperature | 70°C | google.com |

| Reaction Time | 3 hours | google.com |

This initial coupling step is fundamental for building the linear precursor that will undergo further transformations and eventual cyclization to yield the final macrocyclic architecture.

Synthesis of Specific Active Pharmaceutical Ingredients (APIs) and their Intermediates

While this compound is a valuable reagent, structurally similar compounds are employed as key intermediates in the synthesis of important APIs. The following sections describe the use of related methyl benzoate derivatives in the production of Fluralaner and Pemetrexed (B1662193) Disodium.

A crucial intermediate in the synthesis of the veterinary ectoparasiticide Fluralaner is Methyl 4-bromoacetyl-2-methylbenzoate. google.com This compound is structurally similar to the main subject, differing by the presence of a methyl group instead of an ethyl group at the 2-position and a bromoacetyl group instead of just a bromine atom at the 4-position.

The synthesis of this key intermediate is a multi-step process that begins with 4-bromo-2-methylbenzoic acid. google.com The process involves the following key transformations:

Esterification : The starting material, 4-bromo-2-methylbenzoic acid, is first esterified with methanol (B129727), typically catalyzed by sulfuric acid, to produce methyl 4-bromo-2-methylbenzoate. google.com

Palladium-Catalyzed Coupling : The resulting methyl 4-bromo-2-methylbenzoate then undergoes a palladium-catalyzed reaction with a vinyl source, such as potassium vinylfluoroborate or vinylboronic acid. This step introduces the acetyl precursor. google.com

Halogenation : The final step is an alpha-halogenated ketone synthesis. The intermediate from the previous step is treated with a halogenating agent like bromosuccinimide to yield the target compound, methyl 4-bromoacetyl-2-methylbenzoate. google.com

One reported method for the synthesis of Fluralaner involves the reaction of methyl 4-bromoacetyl-2-methylbenzoate with 3,5-dichlorotrifluoroacetyl benzene to form a closed ring structure. google.com

In the synthesis of the anticancer agent Pemetrexed Disodium, a different related compound, methyl p-bromobenzoate (also known as methyl 4-bromobenzoate), serves as a primary raw material. mdpi.comresearchgate.net This molecule is a positional isomer of this compound, lacking the ethyl substituent on the benzene ring.

Methyl p-bromobenzoate is utilized in condensation reactions, specifically the Heck reaction, to build the core structure of a key Pemetrexed intermediate, 4-(4-carbomethoxyphenyl)butanal. googleapis.comgoogle.com In a typical procedure, methyl p-bromobenzoate is dissolved in a solvent like dimethylformamide (DMF) and reacted with 3-buten-1-ol. googleapis.comgoogle.com The reaction is facilitated by a palladium catalyst, such as palladium acetate (B1210297), in the presence of various salts like lithium acetate, lithium chloride, and a phase transfer catalyst like tetrabutylammonium (B224687) bromide. googleapis.comgoogle.com This process yields a product with high purity (over 95%) and a high yield (over 80%), making it suitable for industrial-scale production. googleapis.comgoogle.com

The following table summarizes the key components of this condensation reaction.

| Role | Chemical | Source |

| Starting Material | Methyl p-bromobenzoate | googleapis.comgoogle.com |

| Reactant | 3-buten-1-ol | googleapis.comgoogle.com |

| Solvent | Dimethylformamide (DMF) | googleapis.comgoogle.com |

| Catalyst | Palladium acetate | googleapis.comgoogle.com |

| Additives | Lithium acetate dihydrate, Lithium chloride, Tetrabutylammonium bromide | googleapis.comgoogle.com |

Research on Derivatives and Analogs of Methyl 4 Bromo 2 Ethylbenzoate

Comparative Studies of Bromo-Substituted Benzoate (B1203000) Esters

Comparative investigations of bromo-substituted benzoate esters are crucial for elucidating structure-activity relationships and guiding the design of new compounds with desired properties. These studies often explore how the position of the bromine atom and the nature of the ester's alkyl group affect the molecule's chemical reactivity and metabolic fate.

The presence of multiple bromine atoms on a benzoate ester ring presents a challenge and an opportunity in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions. The ability to selectively functionalize one bromine atom over another, known as regioselectivity, is highly dependent on the electronic and steric environment of each halogen.

In di-substituted systems, such as a hypothetical 2,4-dibromobenzoate, the relative reactivity of the bromine atoms is influenced by the electronic effects of the ester group and any other substituents. For instance, in 2,4-dibromopyridine, Suzuki cross-coupling reactions often show a preference for reaction at the 2-position. This selectivity is attributed to the electronic character of the C-Br bonds. researchgate.net Similar principles can be applied to benzoate systems, where the ester group's electron-withdrawing nature can influence the reactivity of the different bromine positions. The specific catalyst and ligand system employed can also dramatically influence the regioselectivity. For example, in the Sonogashira coupling of 9-substituted 2,8-diiodopurines, the use of a monodentate ligand like PPh₃ favors reaction at the C2-position, while bidentate or electron-rich monodentate phosphine (B1218219) ligands can switch the selectivity to the C8-position. rsc.org This catalyst-controlled regioselectivity is a powerful tool for directing the synthesis of specific isomers.

The steric hindrance around a bromine atom also plays a significant role. In a molecule like methyl 4-bromo-2-ethylbenzoate, a second bromine atom at the 2-position would be sterically more hindered than one at the 4-position due to the adjacent ethyl group. This steric bulk would likely direct cross-coupling reactions to the less hindered 4-position.

Table 1: Factors Influencing Regioselectivity in Cross-Coupling Reactions

| Factor | Influence on Regioselectivity | Example |

|---|---|---|

| Electronic Effects | The electron-withdrawing or -donating nature of substituents can activate or deactivate specific C-Br bonds towards oxidative addition. | In 2,4-dibromopyridine, the 2-position is generally more reactive in Suzuki couplings. researchgate.net |

| Steric Hindrance | Bulky groups adjacent to a bromine atom can hinder the approach of the catalyst, favoring reaction at a less sterically crowded site. | An ortho-alkyl group would likely direct coupling to a para-bromo position. |

| Catalyst/Ligand System | The choice of palladium catalyst and phosphine ligand can reverse or enhance the inherent regioselectivity of the substrate. | Different phosphine ligands can switch the site of Sonogashira coupling in diiodopurines. rsc.org |

The alkyl chain length of the ester group in benzoate derivatives has a significant impact on their metabolic stability, primarily due to their susceptibility to hydrolysis by esterases in the body, such as carboxylesterases (CES). Generally, the rate of enzymatic hydrolysis is influenced by the size and nature of the alkyl group.

A comparative study on the hydrolysis of a series of benzoate esters revealed that methyl benzoate has a higher metabolic stability in rat plasma than ethyl benzoate. nih.gov The plasma half-life (t₁/₂) of methyl benzoate was found to be 36 minutes, whereas for ethyl benzoate, it was significantly shorter at 17 minutes. This trend of decreasing stability with increasing alkyl chain length was also observed for n-propyl and n-butyl benzoates. nih.gov This suggests that the active site of the metabolizing enzymes may better accommodate smaller alkyl groups, leading to slower hydrolysis rates for methyl esters compared to their ethyl counterparts.

The position of other substituents on the benzene (B151609) ring can also influence this stability. For instance, ethyl 2-bromobenzoate (B1222928) showed higher hydrolytic stability than ethyl 4-bromobenzoate (B14158574). nih.gov This indicates that steric hindrance from the ortho-bromo substituent may play a role in slowing down the enzymatic hydrolysis. Therefore, for a compound like this compound, the presence of the ortho-ethyl group could potentially increase its metabolic stability compared to a non-ortho-alkylated analog.

Table 2: Metabolic Half-Life of Benzoate Esters in Rat Plasma

| Compound | Alkyl Group | Half-Life (t₁/₂) in minutes |

|---|---|---|

| Methyl benzoate | Methyl | 36 |

| Ethyl benzoate | Ethyl | 17 |

| n-Propyl benzoate | n-Propyl | 10 |

| n-Butyl benzoate | n-Butyl | 10 |

Data sourced from a comparative study on the hydrolysis of benzoate esters. nih.gov

Functionalization of Bromine Sites for Diverse Molecular Scaffolds

The bromine atom in this compound is a key functional handle for introducing molecular diversity. Through various chemical transformations, this site can be modified to create a wide range of derivatives with potentially interesting biological or material properties.

In benzoate esters containing two bromine atoms, the ability to functionalize each site independently in a stepwise manner, known as sequential functionalization, is a powerful synthetic strategy. This approach allows for the construction of unsymmetrical molecules that would be difficult to access through other means. The success of sequential functionalization relies on the differential reactivity of the two bromine sites, which can be inherent to the substrate or controlled by the reaction conditions.

As discussed in the context of regioselectivity, electronic and steric factors can render one bromine atom more reactive than the other. This difference can be exploited in sequential cross-coupling reactions. For example, a less sterically hindered bromine at the 4-position could be reacted first under mild conditions, leaving a more hindered bromine at the 2-position available for a subsequent, more forcing reaction. This strategy allows for the introduction of two different aryl or alkyl groups onto the benzoate ring in a controlled manner.

The bromine atom on the aromatic ring of this compound can be replaced by a variety of nucleophiles through nucleophilic aromatic substitution (SₙAr) reactions. This class of reactions is particularly useful for introducing nitrogen-, oxygen-, or sulfur-containing functional groups, many of which are found in bioactive molecules.

For an SₙAr reaction to proceed, the aromatic ring generally needs to be activated by electron-withdrawing groups. The ester group in this compound provides some activation. By reacting the bromo-substituted benzoate with a suitable nucleophile, such as an amine, alcohol, or thiol, the bromine can be displaced to form a new C-N, C-O, or C-S bond, respectively. This method provides a direct route to a diverse range of derivatives. For instance, reacting with a nitrogen-containing heterocycle could introduce a potential pharmacophore, leading to the synthesis of novel compounds with potential therapeutic applications. nih.gov The efficiency of these reactions can be enhanced by using highly reactive nucleophiles or by employing catalytic methods. nih.gov

Synthesis and Characterization of Benzohydrazide (B10538) Derivatives

Benzohydrazides are an important class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The synthesis of benzohydrazide derivatives from this compound can be readily achieved.

The general and widely used method for the synthesis of benzohydrazides involves the reaction of a methyl ester with hydrazine (B178648) hydrate. thepharmajournal.com This reaction is typically carried out by refluxing the methyl benzoate derivative with hydrazine hydrate, often in the presence of a solvent like methanol (B129727) or ethanol (B145695). The reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the methoxy (B1213986) group of the ester to form the corresponding benzohydrazide.

The resulting 4-bromo-2-ethylbenzohydrazide can then be further functionalized. A common subsequent reaction is the condensation with various aldehydes or ketones to form the corresponding hydrazones. nih.govnih.gov This two-step process allows for the creation of a large library of diverse compounds starting from the initial this compound.

The characterization of these newly synthesized benzohydrazide derivatives is typically performed using a combination of spectroscopic techniques. These include Fourier-transform infrared (FTIR) spectroscopy to identify the characteristic functional groups (such as N-H, C=O, and C=N stretches), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the detailed molecular structure, and mass spectrometry (MS) to confirm the molecular weight of the synthesized compounds. nih.govnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl benzoate |

| Ethyl benzoate |

| n-Propyl benzoate |

| n-Butyl benzoate |

| Ethyl 2-bromobenzoate |

| Ethyl 4-bromobenzoate |

| 2,4-dibromopyridine |

| 9-substituted 2,8-diiodopurines |

| 4-bromo-2-ethylbenzohydrazide |

| Hydrazine hydrate |

| Methanol |

Utilizing Related Methyl/Ethyl Benzoates as Starting Materials

Substituted methyl and ethyl benzoates are frequently employed as precursors in multi-step synthetic pathways. The ester functional group can be readily hydrolyzed or converted into other functional groups, while the aromatic ring can undergo electrophilic substitution reactions. Furthermore, the halogen and alkyl substituents provide handles for cross-coupling reactions or further functionalization.

For instance, the straightforward esterification of various benzoic acids with methanol or ethanol is a common method to produce these starting materials. mdpi.comquora.com This reaction is typically catalyzed by a strong acid. wikipedia.org Once formed, these esters can undergo reactions such as nitration. Methyl benzoate, for example, can be nitrated with a mixture of nitric and sulfuric acid to produce methyl 3-nitrobenzoate in high yields. wikipedia.orgorgsyn.org This introduces a nitro group that can be subsequently reduced to an amine, opening up pathways to a vast array of other derivatives. Similarly, bromo-substituted benzoates like methyl p-bromobenzoate are key raw materials in the synthesis of pharmaceuticals, such as the antifungal compound diglitin A and the antitumor drug pemetrexed (B1662193) disodium. mdpi.com

The following table summarizes various synthetic transformations using methyl or ethyl benzoate analogs as starting materials, illustrating their versatility in creating diverse chemical structures.

| Starting Material | Reagent(s) | Product | Reaction Type |

| Benzoic Acid | Methanol, H₂SO₄ | Methyl Benzoate | Fischer Esterification |

| Methyl Benzoate | HNO₃, H₂SO₄ | Methyl 3-nitrobenzoate | Electrophilic Aromatic Substitution (Nitration) |

| 4-Nitro Ethyl Benzoate | Hydrazine Hydrate | 4-Nitro Benzohydrazide | Hydrazinolysis |

| 4-Bromobenzaldehyde | Ethanol, Cesium Carbonate | Ethyl 4-bromobenzoate | Oxidation/Esterification |

| 3-Chlorophenol | Sodium Hydride, Methyl 2-(1-bromoethyl)benzoate | Methyl 2-[1-(3-chlorophenoxy)ethyl]benzoate | Williamson Ether Synthesis |

Azetidinone Derivatives from Nitro Ethyl Benzoate Analogs

Azetidinones, also known as β-lactams, are a critically important class of four-membered heterocyclic compounds, most famously forming the core structural motif of penicillin and cephalosporin (B10832234) antibiotics. derpharmachemica.com The synthesis of novel azetidinone derivatives is a significant focus of medicinal chemistry research. One established synthetic route involves using nitro-substituted ethyl benzoate analogs as the foundational starting material.

A key strategy begins with the conversion of the ethyl ester of a nitrobenzoate, such as 4-nitro ethyl benzoate, into a corresponding hydrazide through reaction with hydrazine hydrate. ijpsr.comijpsr.com This hydrazide is then condensed with various aromatic aldehydes to form Schiff bases (imines). The crucial step in forming the azetidinone ring is the subsequent cyclization of these Schiff bases. This is typically achieved through a [2+2] cycloaddition reaction with an appropriate ketene (B1206846) precursor, a method known as the Staudinger synthesis. mdpi.comrsc.orgresearchgate.net In this process, chloroacetyl chloride is often used in the presence of a base like triethylamine (B128534); the chloroacetyl chloride forms a ketene in situ, which then reacts with the imine C=N double bond of the Schiff base to form the four-membered β-lactam ring. derpharmachemica.comijpsr.com

This multi-step sequence effectively transforms a simple aromatic ester into a complex heterocyclic structure, demonstrating the utility of nitro ethyl benzoate analogs as synthons for pharmacologically relevant scaffolds.

Microwave-Assisted Synthetic Approaches

Traditional methods for the synthesis of azetidinones often require long reaction times and harsh conditions. researchgate.net To overcome these limitations, microwave-assisted organic synthesis has emerged as a powerful tool, offering benefits such as dramatically reduced reaction times, improved yields, and often milder reaction conditions, aligning with the principles of green chemistry. ijpsr.comijpsr.com

The synthesis of azetidinones from nitro ethyl benzoate analogs is particularly amenable to microwave irradiation. ijpsr.com Researchers have demonstrated that each step of the sequence—hydrazinolysis of 4-nitro ethyl benzoate, condensation with aldehydes to form Schiff bases, and the final cycloaddition with chloroacetyl chloride—can be efficiently carried out in a microwave oven. ijpsr.comijpsr.com For example, the final cyclization step to form the azetidinone ring can be completed in just 3-4 minutes under microwave irradiation, compared to the several hours typically required with conventional heating. ijpsr.comresearchgate.net

This high-speed, environmentally benign methodology provides an expeditious route to novel azetidinone derivatives. ijpsr.com The following table compares the reaction times for conventional and microwave-assisted methods for the synthesis of azetidinones, highlighting the significant acceleration achieved with microwave technology.

| Synthetic Step | Conventional Method (Time) | Microwave-Assisted Method (Time) |

| Hydrazinolysis | Several hours | 10-15 minutes |

| Schiff Base Formation | 6-8 hours | 4-6 minutes |

| Azetidinone Ring Formation (Cyclization) | 6-8 hours | 3-4 minutes |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For Methyl 4-bromo-2-ethylbenzoate, ¹H-NMR and ¹³C-NMR would provide a detailed map of the hydrogen and carbon skeletons, respectively.

In a hypothetical ¹H-NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons, the protons of the ethyl group, and the protons of the methyl ester group. The substitution pattern on the benzene (B151609) ring (1,2,4-trisubstituted) would lead to a complex splitting pattern for the aromatic protons. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The methyl ester protons would appear as a sharp singlet.

The ¹³C-NMR spectrum would complement this information by showing signals for each unique carbon atom in the molecule. This would include the carbonyl carbon of the ester, the aromatic carbons (with those bonded to bromine and the ester group having characteristic chemical shifts), and the carbons of the ethyl and methyl groups.

To illustrate the type of data obtained, the following table presents ¹H-NMR data for the closely related compound, Methyl 4-bromobenzoate (B14158574).

Table 1: Illustrative ¹H-NMR Data for Methyl 4-bromobenzoate Note: This data is not for this compound and is provided for illustrative purposes only.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.87 | d | 8.6 | 2H, aromatic |

| 7.55 | d | 8.6 | 2H, aromatic |

| 3.87 | s | - | 3H, -OCH₃ |

Similarly, ¹³C-NMR data for Methyl 4-bromobenzoate is presented below to exemplify the expected data.

Table 2: Illustrative ¹³C-NMR Data for Methyl 4-bromobenzoate Note: This data is not for this compound and is provided for illustrative purposes only.

| Chemical Shift (δ) ppm | Assignment |

| 165.7 | C=O |

| 131.9 | Aromatic C |

| 131.1 | Aromatic C |

| 130.6 | Aromatic C |

| 128.5 | Aromatic C |

| 127.5 | Aromatic C-Br |

| 51.2 | -OCH₃ |

Mass Spectrometry Techniques (e.g., LC-MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. When coupled with liquid chromatography (LC-MS), it becomes an effective tool for separating components of a mixture and assessing the purity of a compound.

For this compound (C₁₀H₁₁BrO₂), high-resolution mass spectrometry would be used to confirm its elemental composition by providing a highly accurate mass measurement. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks of nearly equal intensity, separated by two mass units.

LC-MS analysis would be crucial in a research or industrial setting to ensure the purity of a synthesized batch of this compound, separating it from any starting materials, byproducts, or isomers.

Table 3: Expected Molecular Ions for this compound in Mass Spectrometry

| Ion | Expected m/z |

| [M]⁺ (containing ⁷⁹Br) | 241.99 |

| [M]⁺ (containing ⁸¹Br) | 243.99 |

X-ray Diffraction for Solid-State Structure Determination

Should this compound be a crystalline solid at a given temperature, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional atomic arrangement in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles.

Analysis of Crystallographic Parameters and Intermolecular Interactions

The data obtained from X-ray diffraction would include the crystal system, space group, and unit cell dimensions. Furthermore, the analysis would reveal any significant intermolecular interactions, such as hydrogen bonds (if present), halogen bonding (involving the bromine atom), or π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the packing of the molecules in the crystal lattice and influence the material's bulk properties.

As no specific crystallographic data for this compound is available, Table 4 provides an example of such data for a related compound, Methyl 4-bromobenzoate, to illustrate the parameters that would be determined. chemicalbook.com

Table 4: Illustrative Crystallographic Data for Methyl 4-bromobenzoate Note: This data is not for this compound and is provided for illustrative purposes only. Data from Bolte, M. & Wissler, J. (2006). Acta Cryst. E62, o1192-o1193. chemicalbook.com

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| a (Å) | 13.8485 (18) |

| b (Å) | 5.8921 (8) |

| c (Å) | 19.613 (2) |

| V (ų) | 1600.4 (3) |

A significant finding for Methyl 4-bromobenzoate was the observation of a short Br···O interaction of 3.047(3) Å, which characterizes its crystal packing. chemicalbook.com Similar analyses would be performed for this compound.

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O stretch of the ester group, C-O stretches, C-H stretches of the aromatic ring and alkyl groups, and potentially a C-Br stretch.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In this compound, the aromatic ring constitutes the primary chromophore. The substitution on the ring would influence the wavelength of maximum absorbance (λmax).

Table 5: Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

| C=O (ester) | ~1720 |

| C-O (ester) | 1300-1000 |

| C-Br | 600-500 |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, HF Methods)

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to solve the Schrödinger equation for a given molecule, thereby revealing its electronic structure and energy. Methodologies such as DFT and HF are routinely employed to investigate the properties of organic molecules like Methyl 4-bromo-2-ethylbenzoate.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the molecule. Due to the presence of the ethyl and methyl ester groups, which can rotate around their single bonds, the molecule can exist in various conformations.

Computational studies on analogous substituted benzoates, such as Methyl-4-(ethoxymethyl)-benzoate, have utilized methods like the semi-empirical RHF/Austin Model 1 (AM1) to perform geometry optimization and conformational analysis. kg.ac.rs For this compound, a similar approach would involve systematically rotating the dihedral angles of the ethyl and methyl groups to map out the potential energy surface and identify the global minimum energy structure. The optimized geometry for related molecules like methyl 4-bromobenzoate (B14158574) has been shown to be nearly planar. researchgate.net It is expected that the benzene (B151609) ring in this compound would also be planar, with the substituents lying in or close to the plane of the ring to minimize steric hindrance.

Table 1: Predicted Conformational Data for this compound

| Parameter | Predicted Value | Method of Prediction |

|---|---|---|

| Lowest Energy Conformer | Dihedral angle of C-C-O-C (ester) near 0° or 180° | Based on analysis of similar benzoate (B1203000) esters |

| Rotational Barrier (Ethyl Group) | Several kcal/mol | Analogy with ethylbenzene |

This table is generated based on theoretical predictions and analogies with similar compounds.

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the various stretching, bending, and torsional motions of the atoms and can be correlated with experimental infrared (IR) and Raman spectra. For substituted benzenes, characteristic vibrational modes can be assigned to specific functional groups.

For this compound, DFT calculations would predict the frequencies of key vibrations such as the C=O stretch of the ester group, the C-Br stretch, the aromatic C-H stretches, and the various vibrations of the ethyl group. Studies on similar molecules, like 2-Bromo-4-methylbenzonitrile, have shown good agreement between experimental and DFT-calculated vibrational spectra. researchgate.net The predicted spectrum for this compound would serve as a valuable tool for its identification and structural characterization.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Ester | C=O Stretch | 1720-1740 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Alkyl Halide | C-Br Stretch | 500-600 |

This table is generated based on typical frequency ranges for these functional groups and computational predictions for analogous molecules.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the bromine atom, while the LUMO is likely to be centered on the electron-withdrawing methyl ester group and the aromatic ring. Computational studies on methyl 4-bromo-2-fluorobenzoate revealed HOMO and LUMO energies of -6.509 eV and -4.305 eV, respectively. researchgate.net A similar analysis for this compound would provide crucial information about its electronic properties and reactivity towards electrophiles and nucleophiles.

Table 3: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -4.3 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 2.2 eV | Chemical reactivity and stability |

| HOMO Localization | Aromatic ring, Bromine atom | Site of electrophilic attack |

This table is generated based on data from the analogous compound methyl 4-bromo-2-fluorobenzoate and general principles of FMO theory. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Red regions indicate negative electrostatic potential (electron-rich areas), while blue regions represent positive electrostatic potential (electron-poor areas).

For this compound, the MEP map is expected to show a region of high negative potential around the carbonyl oxygen of the ester group, making it a likely site for electrophilic attack. The hydrogen atoms of the aromatic ring and the ethyl group would exhibit positive potential. This information is crucial for understanding how the molecule will interact with other polar molecules and ions. Similar MEP analyses have been conducted for related compounds to identify reactive sites. rsc.org

Quantum chemical calculations can also be used to predict various thermochemical properties, such as the enthalpy of formation, entropy, and heat capacity. These properties are essential for understanding the stability and thermodynamics of chemical reactions involving this compound.

Molecular Docking and Simulation Studies for Biological Interactions

While this compound is not primarily known for its biological activity, computational methods like molecular docking can be used to explore its potential interactions with biological macromolecules, such as proteins and enzymes. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

In a hypothetical scenario, if a biological target were identified, molecular docking simulations could be performed to predict the binding affinity and mode of interaction of this compound within the active site of the target. These studies can provide insights into the types of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding process. Such in silico screening is a common practice in the early stages of drug discovery. For example, molecular docking studies have been performed on other substituted benzoates to assess their potential as inhibitors of various enzymes. researchgate.net

Modeling Interactions with Biological Targets (e.g., Aldose Reductase Inhibitors)

Computational modeling, particularly molecular docking, is a powerful tool for predicting the binding affinity and interaction patterns of small molecules with biological targets. In the context of "this compound," a key area of interest would be its potential as an inhibitor for enzymes like aldose reductase. Aldose reductase is a critical enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. nih.govresearchgate.net

While specific docking studies for "this compound" are not present in the current literature, studies on other aromatic compounds provide a framework for how it might interact with the aldose reductase active site. For instance, molecular docking studies of various flavonoids and other synthetic compounds have identified key interactions with amino acid residues such as Trp111, His110, and Tyr48 within the enzyme's binding pocket. frontiersin.orgmdpi.com It is plausible that the aromatic ring of "this compound" could form hydrophobic interactions, while the ester group could participate in hydrogen bonding.

To illustrate the nature of these interactions, the following table presents data from docking studies of known aldose reductase inhibitors, showcasing the types of interactions and the energies involved.

| Compound Class | Key Interacting Residues in Aldose Reductase | Docking Score (kcal/mol) | Reference |

| Flavonoids (e.g., Daidzein, Quercetin) | Tyr48, His110, Trp111 | -8.5 to -9.5 | mdpi.com |

| Thiosemicarbazone Derivatives | Cys298, Leu300, His110 | -7.0 to -8.0 | nih.gov |

| Bisindolylmethane Derivatives | Phe122, Tyr49, Asn160 | -10.25 | frontiersin.org |

These examples from related inhibitor classes suggest that "this compound," with its substituted aromatic structure, could potentially bind to the active site of aldose reductase. Further computational studies would be necessary to confirm this and to elucidate the specific binding mode and affinity.

Strategic Role in Contemporary Medicinal Chemistry and Pharmaceutical Intermediates

Precursor Synthesis for Advanced Drug Candidates

The utility of Methyl 4-bromo-2-ethylbenzoate as a foundational molecule is evident in its application in the synthesis of a variety of advanced drug candidates. Its synthesis is typically achieved through the esterification of 4-bromo-2-ethylbenzoic acid. For instance, one method involves reacting 4-bromo-2-ethylbenzoic acid with thionyl chloride in methanol (B129727). google.com Another approach uses cesium carbonate and iodomethane (B122720) in dimethylformamide (DMF). google.com

Once synthesized, this compound serves as the starting point for constructing more elaborate molecular architectures. It is a key precursor in the development of compounds aimed at treating a wide range of diseases, from cancer to neurodegenerative disorders. google.comjustia.com For example, it is used to create benzofurane and benzothiophene (B83047) derivatives that function as modulators of prostaglandin (B15479496) E2 (PGE2) receptors, which are targets for inflammatory conditions and certain cancers. google.com It is also the precursor for developing bicyclic heteroaryl compounds designed as IKZF2 degraders, a therapeutic strategy for cancer that aims to enhance anti-tumor immune responses by targeting regulatory T cells. justia.com

Table 1: Advanced Drug Candidates Derived from this compound

| Drug Candidate Class | Therapeutic Target | Potential Indications | Source(s) |

|---|---|---|---|

| Benzofurane/Benzothiophene Derivatives | Prostaglandin E2 (PGE2) Receptors (EP2/EP4) | Cancer, Inflammatory Pain, Alzheimer's Disease | google.com |

| Bicyclic Heteroaryl Compounds | IKAROS Family Zinc Finger 2 (IKZF2) | Cancer | justia.com |

| Macrocyclic Compounds | NRF2 | NASH, COPD, Parkinson's Disease, Kidney Disease | google.com |

| Heterocyclic Modulators | Fatty Acid Synthase (FASN) | Hepatitis C, Cancer, Metabolic Disorders | google.com |

| NAMPT Modulators | Nicotinamide phosphoribosyltransferase (NAMPT) | Age-related diseases, metabolic disorders | google.com |

Intermediates in the Synthesis of Bioactive Molecules with Specific Pharmacological Activities

Beyond its role as a primary precursor, this compound is a critical intermediate in multi-step synthetic pathways leading to bioactive molecules. The bromine atom on the aromatic ring is particularly useful for introducing further complexity through cross-coupling reactions.

A notable example is its use in a Sonogashira coupling reaction with 4-pentyn-1-ol, catalyzed by dichlorobis(triphenylphosphine)palladium(II) and copper(I) iodide. google.com This reaction is a key step in the synthesis of macrocyclic compounds that exhibit NRF2 activating activity. google.com NRF2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that plays a crucial role in cellular defense against oxidative stress. Molecules that activate NRF2 are being investigated for their therapeutic potential in a host of conditions linked to oxidative damage, including non-alcoholic steatohepatitis (NASH), chronic obstructive pulmonary disease (COPD), and certain cardiovascular and neurodegenerative diseases. google.com

The compound also serves as an intermediate in the creation of heterocyclic modulators of lipid synthesis. google.com In these syntheses, the ester group can be reduced, for example using diisobutylaluminum hydride (DIBAL-H), to form the corresponding alcohol, (4-bromo-2-ethylphenyl)methanol. google.comgoogle.com This transformed intermediate can then undergo further reactions to build the final heterocyclic structures designed to inhibit enzymes like fatty acid synthase (FASN), a target in cancer and metabolic disorders. google.com

Table 2: Bioactive Molecules Synthesized via this compound Intermediate

| Intermediate | Key Reaction | Bioactive Molecule Class | Pharmacological Activity |

|---|---|---|---|

| This compound | Sonogashira Coupling | Macrocyclic Compounds | NRF2 Activation |

| (4-bromo-2-ethylphenyl)methanol | Reduction of Ester | Heterocyclic Modulators | Fatty Acid Synthase Inhibition |

| This compound | Various | Benzofurane Derivatives | PGE2 Receptor Modulation |

Enzyme Inhibition and Modulation Studies Utilizing Derivatives

Derivatives synthesized from this compound are specifically designed to interact with and modulate the activity of key enzymes and receptors involved in disease processes. While detailed kinetic studies for these specific derivatives are proprietary or in early stages of development, the patent literature outlines their intended biological targets and mechanisms of action.

The benzofurane and benzothiophene derivatives are designed as antagonists of the EP2 and EP4 receptors, which are activated by prostaglandin E2. google.com By blocking these receptors, the compounds aim to counteract the immunosuppressive effects of PGE2 in the tumor microenvironment, thereby offering a novel cancer immunotherapy approach. google.com They are also explored for treating inflammatory pain and neurodegenerative conditions like Alzheimer's disease by mitigating PGE2-driven inflammation. google.com

Similarly, the macrocyclic compounds developed from this precursor are activators of the NRF2 pathway, which controls the expression of antioxidant and detoxification enzymes. google.com The heterocyclic compounds are intended as modulators of fatty acid synthesis, with the potential to inhibit viral replication (e.g., Hepatitis C) or curb the growth of cancer cells that over-rely on this metabolic pathway. google.com Furthermore, other derivatives are being developed as NAMPT activators to boost NAD+ levels, a strategy for combating age-related and metabolic diseases. google.com The development of IKZF2 degraders represents a targeted protein degradation approach, where the synthesized molecule is designed to induce the destruction of the IKZF2 transcription factor, a key regulator of T cell function, offering a highly specific anti-cancer therapy. justia.com

Table 3: Biological Targets of Derivatives from this compound

| Derivative Class | Biological Target | Intended Action | Therapeutic Area |

|---|---|---|---|

| Benzofurane/Benzothiophene Derivatives | Prostaglandin E2 Receptors (EP2/EP4) | Antagonism | Oncology, Inflammation |

| Macrocyclic Compounds | NRF2 Pathway | Activation | Oxidative Stress Diseases |

| Heterocyclic Compounds | Fatty Acid Synthase (FASN) | Modulation/Inhibition | Virology, Oncology, Metabolic Disorders |

| Bicyclic Heteroaryl Compounds | IKAROS Family Zinc Finger 2 (IKZF2) | Degradation | Oncology |

| NAMPT-targeting Compounds | Nicotinamide phosphoribosyltransferase (NAMPT) | Activation | Metabolic/Age-related Diseases |

Patent Landscape Analysis of Methyl 4 Bromo 2 Ethylbenzoate and Its Synthetic Utility

Examination of Patent Disclosures for Synthetic Routes

Recent patent literature highlights accessible and scalable methods for the preparation of Methyl 4-bromo-2-ethylbenzoate. These routes are crucial for ensuring a reliable supply of this intermediate for further chemical development.

A notable example of a large-scale synthesis is detailed in patent WO2024061340A1. This process demonstrates a practical approach to producing significant quantities of this compound, suitable for industrial applications. The synthesis is a two-step process commencing from 4-bromo-2-ethylbenzoic acid.

The initial step involves the esterification of 4-bromo-2-ethylbenzoic acid. In a representative procedure, 200 grams of the acid are dissolved in 2 liters of methanol (B129727). Thionyl chloride (249.3 g) is then added to the solution while maintaining the temperature below 40°C. The reaction mixture is subsequently heated to a temperature range of 50-60°C to facilitate the esterification, yielding this compound. This method is indicative of a process that can be amplified for industrial production due to its straightforward reaction conditions and the use of readily available reagents.

A similar synthetic route is described in a U.S. patent application, which also outlines the synthesis of this compound from 4-bromo-2-ethylbenzoic acid, resulting in an 83% yield. google.com

While patents specifically detailing novel catalyst systems for the synthesis of this compound are not prominent, the patent literature does provide insight into the catalytic conditions employed in reactions where it serves as a key reactant. For instance, in the synthesis of macrocyclic compounds, a Sonogashira coupling reaction involving this compound is utilized. google.com

This reaction is carried out in the presence of a dual catalyst system comprising dichlorobis(triphenylphosphine)palladium(II) and copper(I) iodide. google.com The reaction is conducted in triethylamine (B128534) as the solvent and base, at a temperature of 70°C for 3 hours. google.com The use of this palladium-copper catalyst system is a well-established and efficient method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, demonstrating its applicability in the further functionalization of the this compound molecule. google.com

Emerging Research Avenues and Future Directions

Exploration of Novel Reactivity Patterns and Functionalizations

The chemical structure of Methyl 4-bromo-2-ethylbenzoate offers multiple sites for functionalization, including the aromatic ring, the bromine substituent, the ethyl group, and the methyl ester. Current research is focused on exploring the reactivity at these sites to generate a diverse library of derivatives.

One key area of investigation is the strategic modification of the ethyl group. For instance, benzylic bromination of related methyl-substituted benzoates using reagents like N-Bromosuccinimide (NBS) has been shown to be an effective transformation. chemicalbook.com This suggests that the ethyl group on this compound could undergo similar free-radical halogenation, providing a handle for further synthetic manipulations.

Furthermore, the bromine atom on the aromatic ring is a prime target for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are standard methods for forming carbon-carbon and carbon-heteroatom bonds. The application of these methods to this compound would allow for the introduction of a wide array of substituents, significantly expanding the structural diversity of accessible compounds. The design of novel thiazole-based stilbene (B7821643) analogs, for example, has utilized brominated intermediates to build complex molecular architectures with potential applications as DNA topoisomerase IB inhibitors. nih.gov

Researchers are also exploring the functionalization of the aromatic ring itself through electrophilic substitution reactions. While the existing substituents will direct the position of new groups, understanding and controlling this regioselectivity is crucial for synthesizing specifically targeted molecules.

| Reaction Type | Reagents/Conditions | Potential Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Initiator | Methyl 4-bromo-2-(1-bromoethyl)benzoate |

| Suzuki Coupling | Arylboronic acid, Palladium catalyst, Base | Methyl 2-ethyl-4-arylbenzoate |

| Heck Coupling | Alkene, Palladium catalyst, Base | Methyl 4-(alkenyl)-2-ethylbenzoate |

Development of Greener and More Sustainable Synthetic Protocols

The chemical industry's shift towards sustainability has spurred the development of environmentally benign synthetic methods. Research into the synthesis of substituted benzoates, including this compound, is increasingly focused on green chemistry principles.

A significant advancement is the development of continuous synthesis methods. wipo.int Continuous flow reactors, particularly microreactors, offer enhanced mass and heat transfer, leading to shorter reaction times and improved yields compared to traditional batch processes. evergreensinochem.com For the synthesis of substituted benzoates, continuous oxidation reactions using oxygen as a cheap and environmentally friendly reagent are being explored. wipo.int This approach minimizes waste and reduces the risks associated with high concentrations of reagents in batch reactors. wipo.int

The use of greener solvents and catalysts is another critical area of research. Traditional syntheses often rely on volatile and toxic organic solvents. Alternative media such as water, polyethylene (B3416737) glycol (PEG), or ionic liquids are being investigated to reduce the environmental impact. evergreensinochem.comfrontiersin.org For instance, the O-methylation of phenolic compounds, a key step in many syntheses, can be achieved using dimethyl carbonate (DMC), a more sustainable alternative to toxic methylating agents like dimethyl sulfate. frontiersin.org Furthermore, iron-based nanoparticles are being studied as catalysts for reactions like hydrodeoxygenation of esters, offering a more abundant and less toxic alternative to precious metal catalysts. acs.org

| Green Chemistry Approach | Example | Benefit |

| Continuous Flow Synthesis | Microreactor-based esterification | Reduced reaction time, increased yield evergreensinochem.com |

| Green Reagents | Oxygen for oxidation | Low cost, minimal waste wipo.int |

| Alternative Solvents | Polyethylene glycol (PEG) | Reduced toxicity, potential for recycling frontiersin.org |

| Benign Catalysts | Iron carbide nanoparticles | Abundant, lower toxicity acs.org |

Computational Design and Prediction of New Derivatives with Enhanced Properties

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of new molecules and the prediction of their properties before synthesis. For derivatives of this compound, computational methods are being employed to accelerate the discovery of compounds with enhanced characteristics.

High-level quantum chemical methods, such as the G4 method, and group-contribution approaches are used to accurately predict the thermodynamic properties of alkyl benzoates, which is crucial for understanding their stability and reactivity. researchgate.net Density Functional Theory (DFT) is another powerful tool for investigating the molecular structure and electronic properties of benzoate (B1203000) derivatives, providing insights that align with experimental findings. researchgate.net

Predictive modeling using machine learning and quantitative structure-property relationship (QSPR) studies is also a rapidly growing field. By developing mathematical models that correlate structural features with experimental outcomes, researchers can predict the properties of new, unsynthesized compounds. pnas.org For example, linear regression models have been used to predict the enantioselectivity of reactions based on the steric features of substrates and ligands. pnas.org Machine learning models based on structural features alone are being developed to predict key properties, offering a faster alternative to computationally intensive quantum chemical calculations. nih.gov These predictive tools can be applied to screen virtual libraries of this compound derivatives for desired characteristics, such as specific biological activities or material properties, thereby guiding synthetic efforts.

| Computational Method | Application | Predicted Properties |

| Quantum Chemistry (G4, DFT) | Calculation of molecular properties | Thermodynamic stability, electronic structure researchgate.netresearchgate.net |

| Linear Regression Modeling | Relating structure to reactivity | Enantioselectivity, reaction outcomes pnas.org |

| Machine Learning | High-throughput screening | Spectroscopic properties, thermal stability nih.gov |

Expansion of Applications in Materials Science and Specialized Chemicals

The functionalization of this compound opens doors to a wide range of applications in materials science and the development of specialized chemicals. The core benzoate structure is a common motif in molecules with interesting physical and biological properties.